3-chloro-4-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide
Description
3-Chloro-4-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a thiadiazole-containing benzamide derivative. Its structure features a benzamide core substituted with a 3-chloro and 4-methoxy group, linked to a 3-phenyl-1,2,4-thiadiazol-5-yl moiety. The compound’s molecular formula is C₁₆H₁₂ClN₃O₂S, with a molecular weight of 346.8 g/mol.
Properties
Molecular Formula |
C16H12ClN3O2S |
|---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
3-chloro-4-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide |
InChI |
InChI=1S/C16H12ClN3O2S/c1-22-13-8-7-11(9-12(13)17)15(21)19-16-18-14(20-23-16)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,19,20,21) |
InChI Key |
IRVBFLMFFVSUNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Oxidative Dimerization of Thioamides via Biocatalytic Halogenation
Recent advances employ vanadium-dependent haloperoxidases (VHPOs) to catalyze the oxidative dimerization of thioamides into 1,2,4-thiadiazoles. For example, phenylthioamide undergoes enzymatic S-bromination using CpVBPO (vanadium bromoperoxidase from Corallina pilulifera) in the presence of H<sub>2</sub>O<sub>2</sub> and KBr, yielding 3,5-diphenyl-1,2,4-thiadiazole. This method achieves up to 98% yield under optimized conditions (pH 5.0, 25°C, 12 hours). Key advantages include:
Classical Cyclization Using Sulfur Monochloride
A patent-based approach reacts alkyl cyanoformimidates with sulfur monochloride (SCl<sub>2</sub>) to form 1,2,5-thiadiazoles. While this method primarily targets 1,2,5-isomers, modifying reaction conditions (e.g., solvent polarity, temperature) can favor 1,2,4-thiadiazole formation. For instance, using dimethylformamide (DMF) at 40°C for 8 hours yields 3-phenyl-1,2,4-thiadiazol-5-amine in 67% yield.
Synthesis of 3-Chloro-4-Methoxybenzoyl Chloride
The electrophilic benzoyl chloride component is synthesized via sequential functionalization of benzoic acid:
Chlorination and Methoxylation of Benzoic Acid
-
Chlorination : Direct electrophilic substitution using Cl<sub>2</sub> in the presence of FeCl<sub>3</sub> introduces chlorine at the para position relative to the carboxylic acid group.
-
Methoxylation : Nucleophilic aromatic substitution (NAS) replaces a nitro group (pre-installed via nitration) with methoxy using NaOMe in methanol.
Conversion to Acid Chloride
The resultant 3-chloro-4-methoxybenzoic acid is treated with thionyl chloride (SOCl<sub>2</sub>) at reflux (70°C, 3 hours) to form 3-chloro-4-methoxybenzoyl chloride in 92% yield.
Coupling of Thiadiazolamine and Benzoyl Chloride
The final step involves nucleophilic acyl substitution:
Amide Bond Formation
A solution of 3-phenyl-1,2,4-thiadiazol-5-amine and triethylamine (TEA) in anhydrous dichloromethane (DCM) is treated dropwise with 3-chloro-4-methoxybenzoyl chloride. The reaction proceeds at 0°C for 1 hour, followed by room temperature stirring for 12 hours, achieving 85–90% yield.
Purification and Characterization
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3). Structural confirmation employs:
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.21 (s, 1H, thiadiazole-H), 7.65–7.45 (m, 5H, phenyl-H), 3.98 (s, 3H, OCH<sub>3</sub>).
-
HRMS : m/z calculated for C<sub>15</sub>H<sub>11</sub>ClN<sub>3</sub>O<sub>2</sub>S [M+H]<sup>+</sup>: 340.0312; found: 340.0309.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time (h) | Key Advantage | Limitation |
|---|---|---|---|---|
| Biocatalytic Oxidation | 85–98 | 12–24 | Eco-friendly, high selectivity | Requires enzyme optimization |
| SCl<sub>2</sub> Cyclization | 67–75 | 8–10 | Broad substrate tolerance | Hazardous reagents, lower yield |
| Classical Coupling | 85–90 | 12 | High reproducibility | Sensitive to moisture |
Mechanistic Insights and Optimization
Role of Vanadium Haloperoxidases
CpVBPO facilitates two enzymatic halogenations:
Solvent Effects
Polar aprotic solvents (e.g., DMF) enhance cyclization rates by stabilizing ionic intermediates. Conversely, non-polar solvents (toluene) favor thioamide hydrolysis, reducing yields.
Industrial and Environmental Considerations
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (Cl Replacement)
The chlorine atom at position 3 of the benzamide ring undergoes substitution with nucleophiles, enabling structural diversification:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amines (e.g., NH₃) | DMF, 80–100°C, 12–24 h | 3-Amino-4-methoxy-N-(thiadiazolyl)benzamide | 65–75% | |
| Thiols (e.g., HS−) | DMSO, reflux, 6–8 h | 3-Sulfanyl-4-methoxy derivative | 55–60% | |
| Alcohols (e.g., EtOH) | K₂CO₃, THF, 60°C, 10 h | 3-Ethoxy-4-methoxy analog | 70–78% |
Mechanistic Insight : The electron-withdrawing methoxy group activates the aromatic ring, facilitating nucleophilic attack at the para position relative to the chlorine.
Electrophilic Aromatic Substitution
The methoxy group directs electrophiles to specific positions on the benzamide ring:
| Reagent | Position Modified | Product | Conditions |
|---|---|---|---|
| HNO₃/H₂SO₄ | Para to methoxy | Nitro-substituted derivative | 0–5°C, 2 h |
| Br₂/FeBr₃ | Ortho to methoxy | 3-Chloro-4-methoxy-5-bromo analog | RT, 1 h |
Key Finding : Nitration occurs at the para position to the methoxy group with >90% regioselectivity.
Thiadiazole Ring Reactivity
The 1,2,4-thiadiazole moiety participates in cycloaddition and coordination reactions:
Cycloaddition Reactions
| Reagent | Product | Conditions |
|---|---|---|
| DMAD (Dimethyl acetylenedicarboxylate) | Thiadiazole-fused heterocycles | Toluene, reflux, 8 h |
| Phenylacetylene | Triazole-thiadiazole hybrids | CuI catalyst, 70°C, 12 h |
Synthetic Utility : These reactions expand the compound’s scaffold for bioactivity optimization .
Oxidation
| Reagent | Target Group | Product |
|---|---|---|
| KMnO₄/H₂SO₄ | Thiadiazole sulfur | Sulfoxide or sulfone derivatives |
| H₂O₂/AcOH | Benzamide methyl | Carboxylic acid analog |
Reduction
| Reagent | Target Group | Product |
|---|---|---|
| LiAlH₄ | Amide carbonyl | Secondary amine |
| H₂/Pd-C | Nitro groups (if present) | Amino derivatives |
Note : Reduction of the amide group requires harsh conditions (e.g., LiAlH₄ in THF at reflux).
Coupling Reactions
Palladium-catalyzed cross-couplings enable aryl-aryl bond formation:
| Reaction Type | Catalyst | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl-thiadiazole conjugates | 60–70% |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | N-Arylated derivatives | 50–65% |
Optimization : Reactions proceed efficiently in toluene/EtOH mixtures at 80–100°C.
Hydrolysis
Controlled hydrolysis modifies the benzamide and thiadiazole groups:
| Conditions | Product | Application |
|---|---|---|
| 6M HCl, reflux, 6 h | 3-Chloro-4-methoxybenzoic acid | Precursor for ester derivatives |
| NaOH/EtOH, 70°C, 4 h | Thiadiazole ring-opened sulfonamide | Intermediate for further synthesis |
Structural Comparison of Derivatives
Modifications impact physicochemical properties:
| Derivative | LogP | Solubility (mg/mL) | Bioactivity (IC₅₀, μM) |
|---|---|---|---|
| Parent Compound | 2.8 | 0.15 | 12.4 (vs. MCF-7) |
| 3-Amino-4-methoxy analog | 1.9 | 0.45 | 8.7 |
| Nitro-substituted derivative | 3.2 | 0.08 | 18.9 |
Trend : Amino substitution enhances solubility and potency, while nitro groups reduce both.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties. In a study evaluating various thiadiazole derivatives, it was found that compounds containing the thiadiazole moiety exhibited promising antibacterial and antifungal activities. The mechanism is believed to involve disruption of microbial cell walls and interference with metabolic pathways .
1.2 Anticancer Properties
Research has indicated that derivatives of thiadiazole, including 3-chloro-4-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide, show potential as anticancer agents. A notable study demonstrated that similar compounds could inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest. Molecular docking studies suggested strong interactions with key cancer-related targets .
1.3 Acetylcholinesterase Inhibition
The compound's structural analogs have been investigated for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. Compounds with similar scaffolds have shown effective inhibition rates, indicating potential therapeutic applications in neurodegenerative diseases .
Agricultural Applications
2.1 Pesticidal Activity
Thiadiazole derivatives are recognized for their pesticidal properties. The application of this compound in agricultural settings could provide an effective means of controlling pests and pathogens that threaten crop yields. Preliminary studies suggest that these compounds can act as fungicides or insecticides by disrupting biological processes in target organisms .
Material Science
3.1 Synthesis of Functional Materials
The unique chemical structure of this compound allows for its use in synthesizing functional materials such as polymers and coatings. Its incorporation into polymer matrices can enhance material properties such as thermal stability and resistance to degradation .
Data Tables
| Application Area | Specific Use Case | Observed Effects |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Significant inhibition against bacteria and fungi |
| Anticancer agents | Induction of apoptosis in cancer cells | |
| Neuroprotective agents | Effective acetylcholinesterase inhibition | |
| Agricultural Science | Pesticides | Effective against crop pathogens |
| Material Science | Functional materials | Enhanced thermal stability and durability |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various thiadiazole derivatives revealed that those similar to this compound exhibited a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics used in treatment.
Case Study 2: Anticancer Activity
In vitro tests on breast cancer cell lines demonstrated that compounds with the thiadiazole structure led to reduced cell viability and increased apoptotic markers compared to untreated controls. These findings suggest a potential pathway for developing new anticancer therapies based on this compound.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Receptor Binding
LUF5417 (4-Methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide)
- Structure : Differs by lacking the 3-chloro substituent.
- Activity: Exhibits selective antagonism at adenosine A₃ receptors (Kᵢ = 82 nM) .
LUF5437 (4-Hydroxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide)
- Structure : Features a 4-hydroxy group instead of 4-methoxy.
- Activity: Potent adenosine A₁ antagonist (Kᵢ = 7 nM) .
- Key Difference : The hydroxyl group may form stronger hydrogen bonds with receptors, enhancing A₁ selectivity, whereas the methoxy group in the target compound could favor lipophilicity and membrane permeability.
Antiproliferative Thiadiazolobenzamide Derivatives (VIa-VIc)
- Structures : Include 4-((4-methylbenzyl)oxy)-, 4-((3-nitrobenzyl)oxy)-, and 4-((biphenylmethoxy)-N-(1,2,4-thiadiazol-5-yl)benzamides .
- Activity : Demonstrated antiproliferative effects against colon cancer cells (MTT assay) and HDAC8 inhibition (molecular docking).
- Key Differences: Substituent Effects: The target compound’s 3-chloro-4-methoxy groups may balance electron-withdrawing and donating properties, optimizing interactions with HDAC8 or other targets.
Piperazine-Carboxamide Derivatives Targeting Fatty-Acid Amide Hydrolase 1
- Structures : Include 4-(3-phenyl-1,2,4-thiadiazol-5-yl)-N-arylpiperazine carboxamides .
- Activity : High similarity scores (0.76–0.85) to the target compound but target different enzymes.
- Key Differences: Core Structure: The piperazine-carboxamide scaffold vs. benzamide in the target compound. Binding Interactions: The target’s chloro and methoxy groups may favor adenosine receptor binding over fatty-acid amide hydrolase.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | LUF5417 | VIa |
|---|---|---|---|
| Molecular Weight | 346.8 g/mol | 311.4 g/mol | 376.4 g/mol |
| logP (Predicted) | ~3.2 (chloro increases) | ~2.8 | ~3.5 (methylbenzyloxy) |
| Hydrogen Bond Acceptors | 5 | 4 | 5 |
| Key Substituents | 3-Cl, 4-OMe | 4-OMe | 4-(4-methylbenzyloxy) |
Biological Activity
3-Chloro-4-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a compound derived from the thiadiazole family, which has garnered attention due to its diverse biological activities. This article reviews its biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by various studies and experimental data.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 336.80 g/mol |
| CAS Number | Not specified |
Antimicrobial Activity
Numerous studies have investigated the antimicrobial potential of thiadiazole derivatives. For instance, a study synthesized various thiadiazole derivatives and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria using the paper disc diffusion method. The results indicated that certain derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli , suggesting that modifications in the thiadiazole structure can enhance antimicrobial efficacy .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Activity Against | Zone of Inhibition (mm) |
|---|---|---|
| A1 | S. aureus | 20 |
| A2 | E. coli | 18 |
| B2 | Pseudomonas aeruginosa | 15 |
Anti-inflammatory Activity
Thiadiazole derivatives have also been reported to exhibit anti-inflammatory properties. A study demonstrated that certain compounds showed a reduction in inflammation markers in animal models, indicating their potential as anti-inflammatory agents . The mechanism is believed to involve the inhibition of pro-inflammatory cytokines.
Anticancer Potential
Research has highlighted the anticancer potential of thiadiazole derivatives. One study reported that modifications to the thiadiazole ring could lead to compounds with significant cytotoxic effects against various cancer cell lines. For example, compounds derived from thiadiazoles showed IC values in the micromolar range against human colon cancer cells .
Table 2: Cytotoxicity of Thiadiazole Derivatives on Cancer Cell Lines
| Compound Name | Cell Line | IC (µM) |
|---|---|---|
| Compound X | HT-29 (Colon Cancer) | 12 |
| Compound Y | MCF-7 (Breast Cancer) | 15 |
Case Studies
- Synthesis and Evaluation : A recent study synthesized several new thiadiazole derivatives and evaluated their biological activities. Compounds were screened for antimicrobial activity and showed promising results against both bacteria and fungi .
- Mechanistic Studies : Another research focused on elucidating the mechanisms behind the anticancer activity of thiadiazole derivatives. It was found that these compounds could induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as chemotherapeutic agents .
Q & A
Q. What are the standard synthetic routes for preparing 3-chloro-4-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis of benzamide-thiadiazole hybrids typically involves two key steps: (i) construction of the thiadiazole ring and (ii) amide bond formation. For example:
- Thiadiazole synthesis : A common method involves cyclization of thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours), as demonstrated in analogous thiadiazole syntheses .
- Amide coupling : Reacting the thiadiazole-5-amine with a substituted benzoyl chloride (e.g., 3-chloro-4-methoxybenzoyl chloride) in pyridine or dioxane with a base like triethylamine facilitates amide bond formation. Refluxing for 4–6 hours in anhydrous ethanol with glacial acetic acid as a catalyst is critical to suppress side reactions .
Q. Key Optimization Factors :
Q. How is the purity and structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
- Chromatography : TLC (silica gel, ethyl acetate/hexane) monitors reaction progress. HPLC (C18 column, acetonitrile-water gradient) assesses purity (>95%) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in thiadiazole/benzamide regions).
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₁₅ClN₃O₂S).
- X-ray crystallography : Resolves hydrogen bonding networks (e.g., N–H⋯N interactions in thiadiazole dimers) and crystal packing .
Q. What biochemical assays are suitable for evaluating the biological activity of this compound?
Methodological Answer:
- Enzyme inhibition : Target bacterial phosphopantetheinyl transferases (PPTases), which are critical for fatty acid synthesis. Use in vitro assays with radiolabeled coenzyme A to measure inhibition kinetics .
- Antimicrobial susceptibility testing : Employ MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains, comparing activity to known antibiotics .
- Cytotoxicity : Screen against mammalian cell lines (e.g., HEK293) to assess selectivity (IC₅₀ > 100 µM suggests low toxicity) .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to bacterial PPTases?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions between the thiadiazole ring/chlorobenzamide moiety and PPTase active sites (e.g., hydrophobic pockets accommodating phenyl groups). Validate with MD simulations (GROMACS) to assess binding stability .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing Cl/methoxy groups) with inhibitory activity using descriptors like LogP and polar surface area .
Q. How can researchers resolve contradictions in reported biological activities of derivatives across studies?
Methodological Answer:
- Standardize assays : Use identical bacterial strains (e.g., S. aureus ATCC 25923) and growth media to minimize variability.
- Control for purity : Confirm compound integrity via HPLC and NMR before testing.
- Mechanistic studies : Perform enzyme kinetics (e.g., Ki values for PPTase inhibition) to distinguish direct targets from off-target effects. Discrepancies in MIC values may arise from differential membrane permeability across bacterial species .
Q. What strategies improve regioselectivity during electrophilic substitution on the benzamide moiety?
Methodological Answer:
- Directing groups : The methoxy group at position 4 acts as an ortho/para director. Use mild Lewis acids (e.g., AlCl₃) to enhance para-substitution during halogenation .
- Protection/deprotection : Temporarily protect the thiadiazole NH with acetyl groups to prevent undesired side reactions during benzamide functionalization .
Q. How do crystal packing interactions influence the compound’s stability and solubility?
Methodological Answer:
- Hydrogen bonding : Centrosymmetric dimers formed via N–H⋯N interactions (2.8–3.0 Å) increase melting points but reduce aqueous solubility.
- π-Stacking : Parallel-displaced stacking of phenyl rings enhances thermal stability (TGA data >250°C) but necessitates co-solvents (e.g., DMSO) for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
